molecular formula C13H17NO3 B7643997 [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone

[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone

Cat. No.: B7643997
M. Wt: 235.28 g/mol
InChI Key: MMQHZZMORGHPPN-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone is a chemical compound with the molecular formula C12H17NO2 It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a morpholine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone typically involves the reaction of 4-(methoxymethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethyl)phenylmorpholine: Similar structure but lacks the methanone linkage.

    4-(Methoxymethyl)benzoic acid: Similar functional groups but different overall structure.

    4-(Methoxymethyl)-2-nitrophenylmethanone: Similar core structure with additional nitro group.

Uniqueness

[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(methoxymethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-11-2-4-12(5-3-11)13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQHZZMORGHPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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